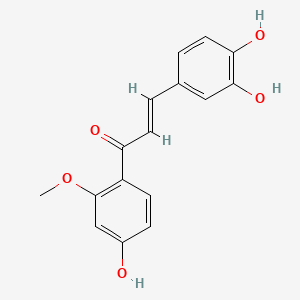

Sappanchalcone

Vue d'ensemble

Description

La sappanchalcone est un flavonoïde bioactif isolé du bois de cœur de Caesalpinia sappan L. Ce composé a suscité un intérêt considérable en raison de ses diverses propriétés pharmacologiques, notamment ses activités anti-inflammatoires, antioxydantes et anticancéreuses . La this compound fait partie de la famille des chalcones, qui sont des métabolites secondaires des plantes et servent de précurseurs aux flavonoïdes et aux isoflavonoïdes .

Mécanisme D'action

Target of Action

Sappanchalcone, a bioactive flavonoid isolated from the heartwood of Caesalpinia sappan L., has been found to target several key molecules in the body. It primarily targets pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . It also interacts with TNFRSF1A/NF-kB signaling pathway . These targets play a crucial role in inflammation and cellular apoptosis.

Mode of Action

This compound interacts with its targets to bring about significant changes in the body. It has been found to reduce the levels of pro-inflammatory cytokines and hinder the activation of the TNFRSF1A/NF-kB signaling . This results in a reduction of inflammation and apoptosis in cells.

Biochemical Pathways

The primary biochemical pathways affected by this compound are those related to inflammation and apoptosis. By inhibiting the production of pro-inflammatory cytokines and blocking the TNFRSF1A/NF-kB signaling pathway, this compound can reduce inflammation and prevent cell death . This has downstream effects on the overall health of the tissues and organs in the body.

Pharmacokinetics

Itsanti-inflammatory and bone-protective effects suggest that it is likely to have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to reduce clinical arthritis and inflammatory edema in paws . It also maintains bone mineral density and trabecular structure . On a molecular level, it reduces the levels of pro-inflammatory cytokines and inhibits the activation of the TNFRSF1A/NF-kB signaling pathway .

Analyse Biochimique

Biochemical Properties

Sappanchalcone interacts with various enzymes and proteins in biochemical reactions . It has been found to significantly reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) .

Cellular Effects

This compound has a profound impact on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to reduce clinical arthritis and inflammatory edema in paws .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to maintain bone mineral density and trabecular structure in CIA mice .

Temporal Effects in Laboratory Settings

Over time, this compound has shown stability and long-term effects on cellular function in both in vitro and in vivo studies . It has been observed to maintain bone mineral density and trabecular structure in CIA mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been found to significantly reduce clinical arthritis and inflammatory edema in paws .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It has been found to significantly reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It has been observed to reduce clinical arthritis and inflammatory edema in paws .

Subcellular Localization

It has been found to maintain bone mineral density and trabecular structure in CIA mice .

Méthodes De Préparation

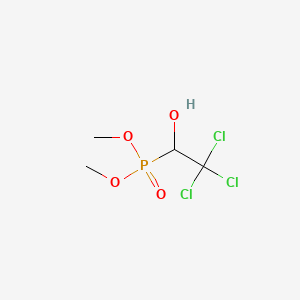

Voies de synthèse et conditions de réaction

La sappanchalcone peut être synthétisée par la réaction de condensation de Claisen-Schmidt. Cela implique le traitement de dérivés de benzaldéhyde avec des dérivés d'acétophénone dans du méthanol et de l'hydroxyde de potassium, suivi d'une irradiation ultrasonique pendant 8 heures à 80 °C . Cette méthode est efficace et donne un produit de grande pureté.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant la réaction de condensation de Claisen-Schmidt. Cette méthode est évolutive et peut être adaptée à la production industrielle en optimisant les conditions de réaction et en utilisant des réacteurs à flux continu pour améliorer le rendement et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

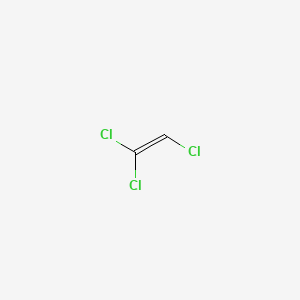

La sappanchalcone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont facilitées par la présence du groupe carbonyle α,β-insaturé dans sa structure .

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂) peuvent être utilisés.

Réduction : Le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont des agents réducteurs typiques.

Substitution : Les réactions d'halogénation peuvent être réalisées en utilisant des réactifs comme le brome (Br₂) et le chlore (Cl₂).

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés, halogénés et réduits de la this compound. Ces dérivés présentent souvent des activités biologiques améliorées ou modifiées .

Applications de la recherche scientifique

Chimie : Utilisée comme précurseur pour la synthèse d'autres flavonoïdes bioactifs et dérivés de chalcones.

Médecine : Démontre une activité anticancéreuse prometteuse, en particulier contre les cellules cancéreuses du côlon, en induisant l'apoptose par les voies caspase-dépendantes et AIF-dépendantes.

Mécanisme d'action

La this compound exerce ses effets par le biais de multiples cibles et voies moléculaires :

Anti-inflammatoire : Inhibe la production de cytokines pro-inflammatoires telles que le TNF-α, l'IL-6 et l'IL-1β, réduisant ainsi l'inflammation.

Anticancéreuse : Induit l'apoptose dans les cellules cancéreuses par les voies caspase-dépendantes et AIF-dépendantes. Elle module également les voies de signalisation impliquées dans la prolifération cellulaire et la survie.

Antioxydante : Élimine les radicaux libres et réduit le stress oxydatif en améliorant l'activité des enzymes antioxydantes.

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

La sappanchalcone est unique parmi les chalcones en raison de sa structure moléculaire spécifique et de ses activités biologiques. Des composés similaires comprennent :

Braziline : Un autre composé isolé de Caesalpinia sappan L., connu pour sa puissante activité inhibitrice du NF-kB.

Xanthoangelol : Un dérivé de chalcone aux propriétés anticancéreuses significatives.

Homoflémingine : Présente des activités antimicrobiennes et anti-inflammatoires.

Ces composés partagent des similitudes structurales avec la this compound, mais diffèrent dans leurs activités biologiques spécifiques et leurs mécanismes d'action.

Conclusion

La this compound est un composé polyvalent et bioactif présentant un potentiel significatif dans diverses applications scientifiques et industrielles. Sa structure chimique unique et ses diverses propriétés pharmacologiques en font un sujet précieux pour la recherche et le développement futurs.

Propriétés

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-21-16-9-11(17)4-5-12(16)13(18)6-2-10-3-7-14(19)15(20)8-10/h2-9,17,19-20H,1H3/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGNTXGHBHMJDO-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317382 | |

| Record name | Sappanchalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94344-54-4 | |

| Record name | Sappanchalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94344-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sappanchalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094344544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sappanchalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

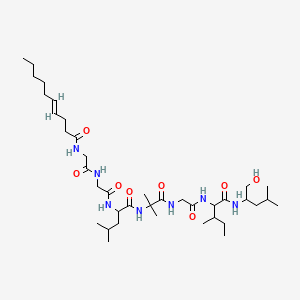

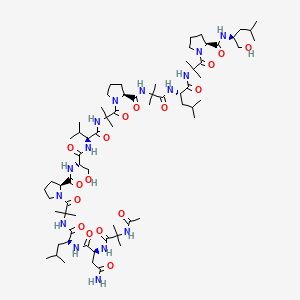

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

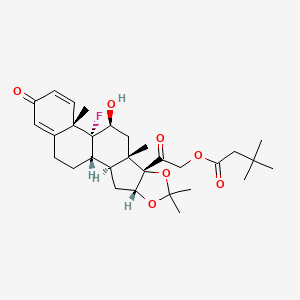

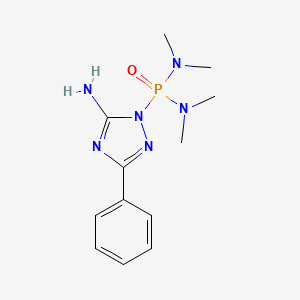

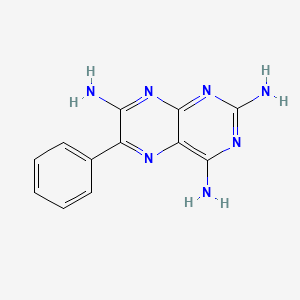

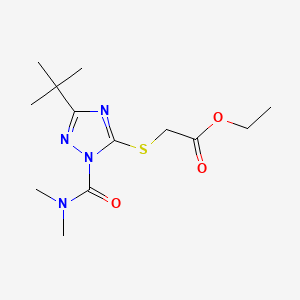

Feasible Synthetic Routes

ANone: Sappanchalcone inhibits the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). It achieves this by suppressing the expression of key inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) []. Additionally, this compound has been shown to upregulate heme oxygenase-1 (HO-1) expression, which contributes to its vascular protective effects [, ].

ANone: this compound increases HO-1 expression in human umbilical vein endothelial cells (HUVECs), and inhibiting HO-1 with tin protoporphyrin IX partially reverses this compound's ability to suppress high glucose-induced VCAM-1 and ICAM-1 expression, suggesting HO-1 is crucial for these vascular protective effects [].

ANone: In vitro and in vivo studies suggest that this compound enhances the osteogenic differentiation of periodontal ligament cells (PDLCs), particularly under inflammatory conditions. This effect is linked to increased expression of osteogenic markers like Runx2 and OPN, along with increased mineralized nodule formation and alkaline phosphatase activity [].

ANone: The molecular formula of this compound is C16H14O5, and its molecular weight is 286.28 g/mol [, ].

ANone: Structural characterization of this compound utilizes various spectroscopic techniques, including nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy. These techniques provide information on the compound's structure, including the configuration of its biphenyl system [, ].

ANone: Yes, molecular docking studies have shown that this compound exhibits anti-HIV-1 integrase activity by binding to specific amino acid residues (Gln148 and Thr66) in the enzyme's core domain [].

ANone: The presence of a vicinal hydroxyl moiety is crucial for the anti-HIV-1 integrase activity of this compound. This structural feature facilitates binding to key amino acid residues (Gln148 and Thr66) within the enzyme's active site [].

ANone: Studies indicate that chalcones generally exhibit stronger anti-allergic activity compared to homoisoflavonoids. Specifically, for chalcones, vicinal hydroxylation on the B-ring enhances activity compared to a single hydroxyl group. Conversely, in homoisoflavonoids, hydroxyl groups at positions C-3 and C-4 diminish activity [].

ANone: While specific formulation strategies for this compound are not extensively discussed in the provided research, one study investigated incorporating sappan wood extract into transparent solid soap using varying glycerin concentrations [].

ANone: While specific ADME data is limited in the provided research, one study suggests that this compound, when administered orally as part of a Caesalpinia sappan ethanol extract, demonstrates hepatoprotective effects in a rat model, indicating its absorption and potential systemic distribution [].

ANone: Various cell lines, including human melanoma HMV-II cells, rat basophilic leukemia (RBL-2H3) cells, RAW264.7 macrophages, human umbilical vein endothelial cells (HUVECs), fibroblast L929 cells, HT22-immortalized hippocampal cells, human colon cancer cells, and human oral cancer cells, have been utilized to investigate the biological activities of this compound [, , , , , , , , ].

ANone: this compound has been investigated in a rat model of periodontitis to assess its effects on alveolar bone resorption and periodontal inflammation []. Additionally, it has been studied in a collagen-induced arthritis mouse model to evaluate its anti-inflammatory activity [, ].

ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique used to identify and quantify this compound in plant extracts [, ]. Additionally, nuclear magnetic resonance (NMR) spectroscopy plays a vital role in characterizing the structure of isolated compounds [, , , , ].

ANone: Protosappanin A, a related compound considered a precursor to this compound, was isolated from Sappan Lignum in 1972 []. Research on this compound itself and its diverse biological activities continues to expand our understanding of its therapeutic potential.

ANone: this compound's diverse biological activities have sparked interest across various fields. In medicine, its anti-inflammatory, antioxidant, and potential anticancer properties make it a promising candidate for developing therapies for inflammatory diseases, neurodegenerative disorders, and cancer [, , , , , , , , ]. In cosmetics, its potential to inhibit melanin synthesis suggests its use in skin-lightening products [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681368.png)

![(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1681369.png)